3-(Acetoxymethyl)phenylboronic acid

Overview

Description

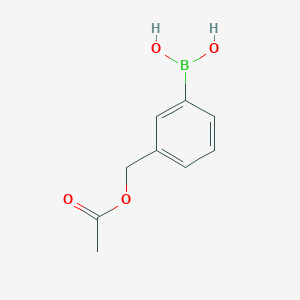

3-(Acetoxymethyl)phenylboronic acid: is an organic compound with the molecular formula C9H11BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetoxymethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetoxymethyl)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-bromomethylphenylboronic acid.

Acetylation: The bromomethyl group is converted to an acetoxymethyl group through an acetylation reaction. This is achieved by reacting the starting material with acetic anhydride in the presence of a base such as pyridine.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Acetoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl or vinyl halides.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Hydroxymethylphenylboronic acid.

Substitution: Biaryl compounds.

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

3-(Acetoxymethyl)phenylboronic acid is utilized in the development of advanced drug delivery systems. Its ability to form covalent bonds with polyol compounds allows for targeted drug release under physiological conditions. Research has demonstrated that polymeric nanoparticles decorated with phenylboronic acid derivatives can enhance cellular uptake in tumor cells, facilitating more effective drug delivery. For instance, studies have shown that these nanoparticles exhibit improved internalization by cancer cells compared to non-decorated counterparts, indicating potential for enhanced therapeutic efficacy in oncology treatments .

2. Glucose-Sensitive Drug Release

One significant application of this compound is in the formulation of glucose-sensitive hydrogels. These materials can regulate drug release based on glucose concentration, making them particularly useful for diabetes management. The incorporation of this compound into hydrogel matrices allows for self-regulated insulin release, responding dynamically to blood sugar levels .

Antimicrobial Properties

1. Inhibition of β-Lactamases

Research indicates that phenylboronic acid derivatives, including this compound, can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. These compounds have shown synergistic effects when combined with antibiotics like meropenem and ceftazidime against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. This property highlights their potential role in overcoming antibiotic resistance .

2. Antibacterial Activity

The antibacterial properties of phenylboronic acid derivatives extend beyond enzyme inhibition; they also demonstrate direct antimicrobial effects against various pathogens. Studies have indicated that these compounds can disrupt bacterial cell walls or interfere with essential metabolic processes, providing a dual mechanism for combating infections .

Biosensing Applications

1. Detection of Biomolecules

The ability of this compound to selectively bind to sugars and other polyols makes it a candidate for biosensor development. These sensors can detect glucose levels or monitor changes in glycan expression associated with disease states, such as cancer. The binding interactions can be transduced into measurable signals, enabling real-time monitoring of biological processes .

2. Tumor Targeting

The incorporation of this compound into nanoparticle formulations has been explored for tumor targeting applications. Studies have shown that these nanoparticles can preferentially accumulate in tumor tissues due to interactions with sialic acids on cancer cell surfaces, enhancing the specificity and effectiveness of cancer therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Acetoxymethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid group interacts with the active site of enzymes, leading to inhibition of their activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Phenylboronic acid: Lacks the acetoxymethyl group, making it less reactive in certain contexts.

3-Methoxyphenylboronic acid: Contains a methoxy group instead of an acetoxymethyl group, leading to different reactivity and applications.

Uniqueness: 3-(Acetoxymethyl)phenylboronic acid is unique due to the presence of the acetoxymethyl group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry. The acetoxymethyl group can be easily modified, providing versatility in chemical transformations .

Biological Activity

3-(Acetoxymethyl)phenylboronic acid (CAS No. 935701-04-5) is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, making them useful in various biochemical applications, including drug development and diagnostics. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁BO₄. Its chemical structure includes a phenyl ring substituted with an acetoxymethyl group and a boronic acid functional group, which is crucial for its biological interactions. The presence of the boron atom allows for reversible covalent bonding with hydroxyl groups, facilitating its role in biological systems.

The biological activity of this compound is primarily attributed to its ability to form complexes with sugars and other biomolecules containing hydroxyl groups. This interaction can modulate various biochemical pathways:

- Inhibition of Glycosidases : The compound can inhibit glycosidases by forming stable complexes with their active sites, thereby preventing substrate binding.

- Cellular Signaling Modulation : It may influence signaling pathways by interacting with specific proteins or enzymes that contain diol functionalities.

Anticancer Activity

Recent studies have suggested that this compound exhibits anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : A study demonstrated that treatment with this compound resulted in significant reduction of cell viability in HeLa and MCF-7 cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis by targeting specific enzymes.

- Research Findings : In vitro studies indicated that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenylboronic acids to highlight its unique properties:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of glycosidases |

| Phenylboronic Acid | Moderate | Limited | Sugar binding |

| 4-Borono-2-methylphenol | Yes | Moderate | Enzyme inhibition |

Applications in Drug Development

Given its biological activities, this compound holds promise for further development as a therapeutic agent. Its ability to interact selectively with biomolecules makes it a candidate for designing targeted therapies in oncology and infectious diseases.

Properties

IUPAC Name |

[3-(acetyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOMVLYGHIHVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674536 | |

| Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935701-04-5 | |

| Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.